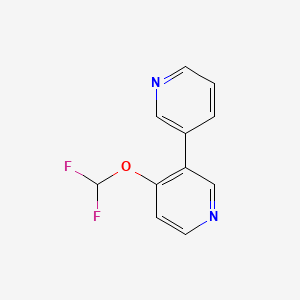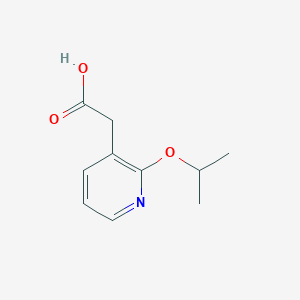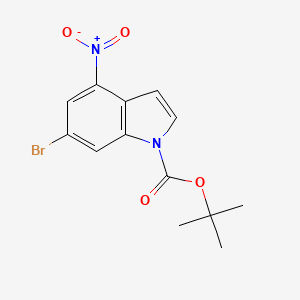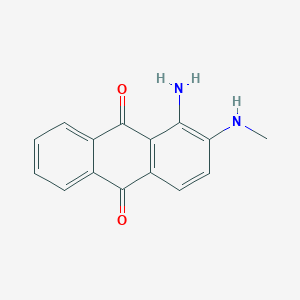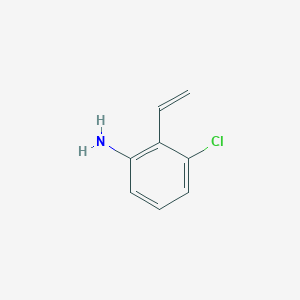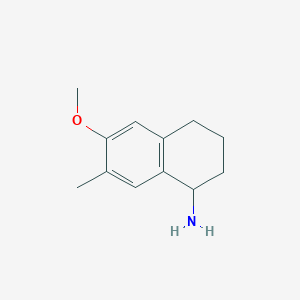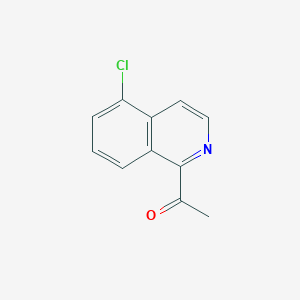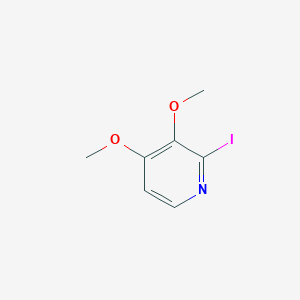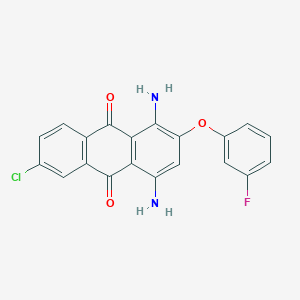
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and fluorophenoxy substituents on the anthracene-9,10-dione core.
Méthodes De Préparation
The synthesis of 1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like tin(II) chloride or iron powder.
Halogenation: Introduction of the chloro substituent using chlorinating agents such as thionyl chloride.
Etherification: Attachment of the fluorophenoxy group through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The amino, chloro, and fluorophenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer, antimicrobial, and antioxidant activities.
Industry: Utilized in the development of dyes and pigments with specific color properties.
Mécanisme D'action
The mechanism of action of 1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects. Additionally, it can inhibit specific enzymes, further affecting cellular functions.
Comparaison Avec Des Composés Similaires
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4-Diamino-2-chloroanthracene-9,10-dione: Similar structure but lacks the fluorophenoxy group.
2,6-Diaminoanthraquinone: Different substitution pattern on the anthracene core.
Mitoxantrone: A clinically used anticancer drug with a similar anthraquinone core but different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
88605-20-3 |
|---|---|
Formule moléculaire |
C20H12ClFN2O3 |
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClFN2O3/c21-9-4-5-12-13(6-9)20(26)16-14(23)8-15(18(24)17(16)19(12)25)27-11-3-1-2-10(22)7-11/h1-8H,23-24H2 |
Clé InChI |
OJNAQXZPVMVVHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)

![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
